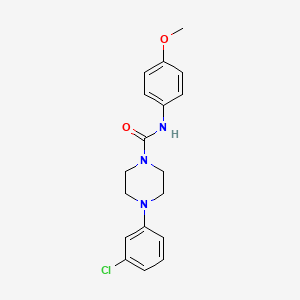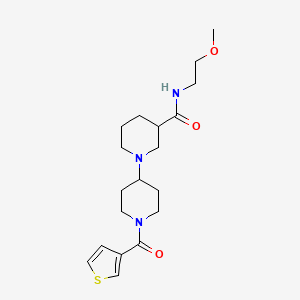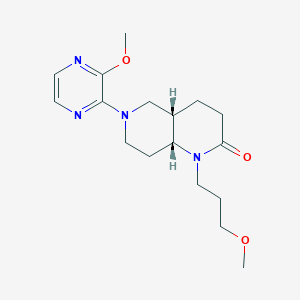
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is a synthetic compound that was first synthesized in the 1970s. TFMPP has been used as a recreational drug due to its psychoactive effects. However, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin system in the brain. TFMPP is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain.
Biochemical and Physiological Effects
TFMPP has been shown to produce a range of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to changes in mood and behavior. TFMPP has also been found to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, TFMPP has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can produce unwanted effects on experimental animals. It is also difficult to control the dose of TFMPP, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP in the treatment of psychiatric conditions. Further research is needed to determine the safety and efficacy of TFMPP in humans. Another area of interest is the development of new compounds that are based on the structure of TFMPP. These compounds could have improved therapeutic properties and reduced side effects compared to TFMPP. Finally, more research is needed to understand the exact mechanism of action of TFMPP and how it produces its effects on the brain and body.
Conclusion
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications and as a cognitive enhancer. It acts on the serotonin system in the brain and produces a range of biochemical and physiological effects. TFMPP has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on TFMPP, including its potential therapeutic applications and the development of new compounds based on its structure.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications in the treatment of anxiety disorders, depression, and other psychiatric conditions. It has also been investigated for its potential use as a cognitive enhancer.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-15(6-8-17)20-18(23)22-11-9-21(10-12-22)16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRIHXUASKFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5439523.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5439527.png)

![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![3-{2-[(cyclopropylmethyl)(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439575.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5439577.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439585.png)

![4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439600.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)